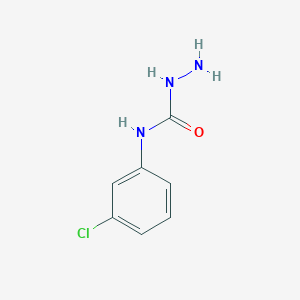
1-(4-chlorobenzyl)-3-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chlorobenzyl)-3-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea, also known as compound A, is a synthetic small molecule that has attracted interest in scientific research due to its potential therapeutic applications. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation. In
Mechanism Of Action
The mechanism of action of 1-(4-chlorobenzyl)-3-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea A is not fully understood. However, it has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). These enzymes are involved in the production of inflammatory mediators, such as prostaglandins and leukotrienes. Inhibition of these enzymes may contribute to the anti-inflammatory effects of 1-(4-chlorobenzyl)-3-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea A.
Biochemical and Physiological Effects
Compound A has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. In addition, it has been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic mice. Compound A has also been shown to reduce inflammation and oxidative stress in several animal models.
Advantages And Limitations For Lab Experiments
One advantage of using 1-(4-chlorobenzyl)-3-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea A in lab experiments is its specificity for certain enzymes, such as COX-2 and 5-LOX. This allows researchers to study the effects of inhibiting these enzymes without affecting other pathways. However, one limitation of using 1-(4-chlorobenzyl)-3-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea A is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Future Directions
There are several future directions for research on 1-(4-chlorobenzyl)-3-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea A. One area of interest is its potential to treat neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another area of interest is its potential to treat inflammatory bowel disease (IBD). In addition, further studies are needed to determine the optimal dosage and administration of 1-(4-chlorobenzyl)-3-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea A for therapeutic use. Finally, more research is needed to fully understand the mechanism of action of 1-(4-chlorobenzyl)-3-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea A and its effects on various cellular pathways.
Synthesis Methods
Compound A is synthesized using a multi-step process that involves the reaction of several chemical 1-(4-chlorobenzyl)-3-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)ureas. The first step involves the reaction of 4-chlorobenzylamine with ethyl 2-bromoacetate to form 4-chlorobenzyl 2-ethyl-2-(bromomethyl)acetate. This intermediate is then reacted with 3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid to form 4-chlorobenzyl 2-ethyl-2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetate. Finally, this intermediate is reacted with urea to form 1-(4-chlorobenzyl)-3-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea, or 1-(4-chlorobenzyl)-3-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea A.
Scientific Research Applications
Compound A has been the subject of several scientific research studies due to its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-diabetic effects. In addition, it has been studied for its potential to treat neurodegenerative diseases, such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O/c19-16-3-1-14(2-4-16)13-22-18(25)21-10-12-24-11-7-17(23-24)15-5-8-20-9-6-15/h1-9,11H,10,12-13H2,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGOBBBNFYUIWHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)NCCN2C=CC(=N2)C3=CC=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorobenzyl)-3-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

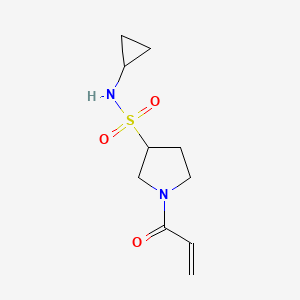
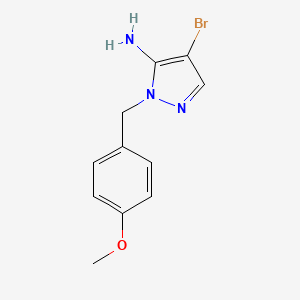
![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-indole-5-carboxamide](/img/structure/B2907636.png)
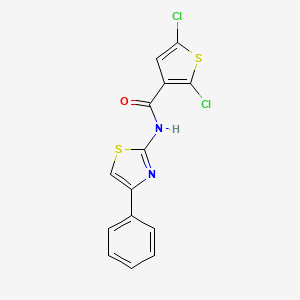
![N-Methyl-1-[3-(2-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2907638.png)
![3-(5,7-Dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)aniline](/img/structure/B2907639.png)
![2-(3-Chlorothiophen-2-yl)-5-[2-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B2907641.png)

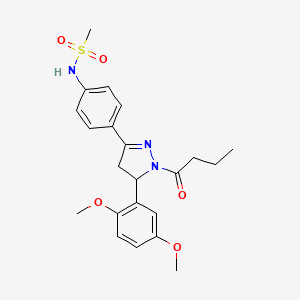

![4-nitro-N-[3-[(4-nitrobenzoyl)amino]pyridin-4-yl]benzamide](/img/structure/B2907647.png)

![1-{[3-(Trifluoromethyl)phenyl]carbamoyl}ethyl 3-(4-oxo-3,4-dihydroquinazolin-2-yl)propanoate](/img/structure/B2907649.png)
